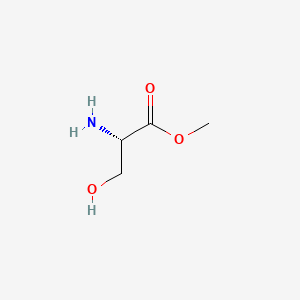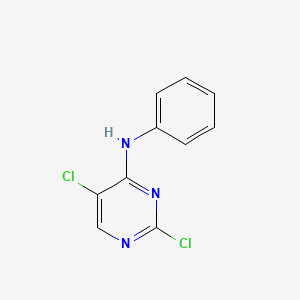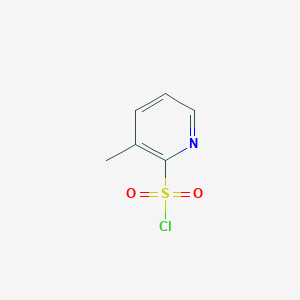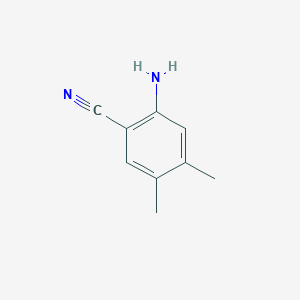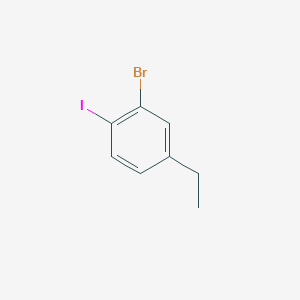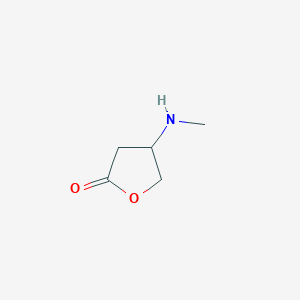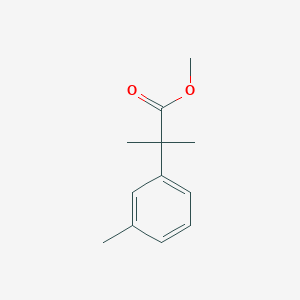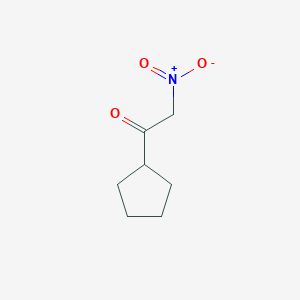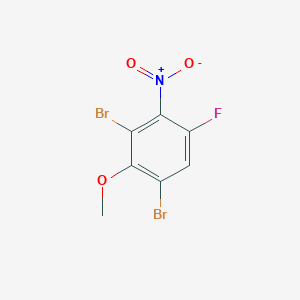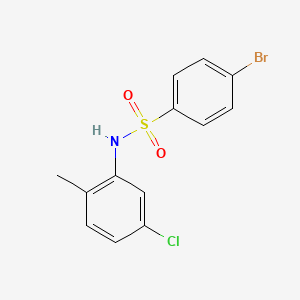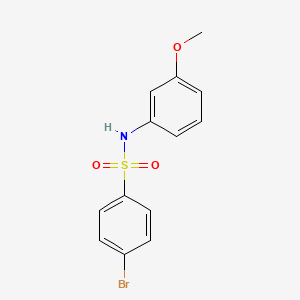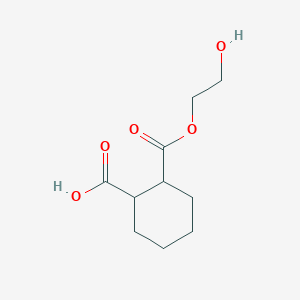
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid
Overview
Description
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid, also known as HECCA, is a cyclic amino acid derivative that has gained attention in recent years due to its potential applications in the field of drug discovery. HECCA is a chiral molecule that has two enantiomers, R and S. HECCA has been found to exhibit interesting biological activities that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and viral replication. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has also been found to inhibit the activity of certain kinases and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has also been found to inhibit the proliferation and migration of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has also been found to inhibit the replication of certain viruses by interfering with viral entry, replication, and assembly.
Advantages and Limitations for Lab Experiments
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has several advantages for use in lab experiments. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid is a stable and relatively easy to synthesize molecule that can be easily modified to produce analogs with improved activity. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid in lab experiments. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid is a chiral molecule that has two enantiomers, R and S, which may exhibit different biological activities. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid is also a relatively new molecule, and further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid. One potential application of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid is in the development of new anti-inflammatory drugs. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory prostaglandins. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid may also have potential applications in the development of new anti-cancer and anti-viral drugs. Further research is needed to fully understand the mechanism of action of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid and to identify potential targets for drug development.
Scientific Research Applications
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to exhibit a range of biological activities that make it a promising candidate for further research. Studies have shown that 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has anti-inflammatory, anti-cancer, and anti-viral properties. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid has also been found to inhibit the proliferation and migration of cancer cells and to inhibit the replication of certain viruses.
properties
IUPAC Name |
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8,11H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGDKNCDPVJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)
